molecular formula C24H20O8 B2629169 ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 896035-05-5

ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2629169
CAS No.: 896035-05-5
M. Wt: 436.416
InChI Key: GTZNRAJVKVGFNR-UHFFFAOYSA-N
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Description

Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is a complex organic compound with a unique structure that includes a bichromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves the reaction of bichromene derivatives with ethyl acetate under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process, ensuring the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain high efficiency and yield. The reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield less oxidized forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex bichromene derivatives, while reduction could produce simpler forms of the compound.

Scientific Research Applications

Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-phthalimidoethoxy)acetoacetate
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester

Uniqueness

Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is unique due to its bichromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8/c1-3-28-19-7-5-6-14-10-18(24(27)32-23(14)19)17-12-21(25)31-20-11-15(8-9-16(17)20)30-13-22(26)29-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZNRAJVKVGFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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